molecular formula C15H20O B14453162 (1-Methoxy-2,2-dimethylhexa-3,4-dien-3-yl)benzene CAS No. 76002-13-6

(1-Methoxy-2,2-dimethylhexa-3,4-dien-3-yl)benzene

Cat. No.: B14453162
CAS No.: 76002-13-6
M. Wt: 216.32 g/mol
InChI Key: MRWQGNZRMLFBGN-UHFFFAOYSA-N
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Description

(1-Methoxy-2,2-dimethylhexa-3,4-dien-3-yl)benzene is an organic compound characterized by a benzene ring substituted with a methoxy group and a dimethylhexa-3,4-dien-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methoxy-2,2-dimethylhexa-3,4-dien-3-yl)benzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous conditions and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

(1-Methoxy-2,2-dimethylhexa-3,4-dien-3-yl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce double bonds.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy group directs incoming electrophiles to the ortho and para positions on the benzene ring.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: H2, Pd/C, room temperature or elevated temperatures.

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), sulfonating agents (SO3/H2SO4).

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.

Scientific Research Applications

(1-Methoxy-2,2-dimethylhexa-3,4-dien-3-yl)benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Methoxy-2,2-dimethylhexa-3,4-dien-3-yl)benzene involves its interaction with molecular targets such as enzymes and receptors. The methoxy group can participate in hydrogen bonding and other interactions, while the dienyl group can undergo conjugation with other molecular systems, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Methoxy-4-methylbenzene: Similar in structure but lacks the dienyl group.

    1,2-Dimethoxybenzene: Contains two methoxy groups but no dienyl group.

    1,4-Dimethylbenzene: Contains two methyl groups but no methoxy or dienyl groups.

Properties

76002-13-6

Molecular Formula

C15H20O

Molecular Weight

216.32 g/mol

InChI

InChI=1S/C15H20O/c1-5-9-14(15(2,3)12-16-4)13-10-7-6-8-11-13/h5-8,10-11H,12H2,1-4H3

InChI Key

MRWQGNZRMLFBGN-UHFFFAOYSA-N

Canonical SMILES

CC=C=C(C1=CC=CC=C1)C(C)(C)COC

Origin of Product

United States

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